molecular formula C11H9F B1627466 1-Fluoro-2-methylnaphthalene CAS No. 573-99-9

1-Fluoro-2-methylnaphthalene

Cat. No.: B1627466
CAS No.: 573-99-9
M. Wt: 160.19 g/mol
InChI Key: WIPVYRBHXGLGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-methylnaphthalene is a chemical compound used in scientific research . It has a molecular formula of C11H9F and a molecular weight of 160.19 .


Synthesis Analysis

The synthesis of this compound involves several steps . First, 2-methyl-1-naphthylamine is added to a reaction flask containing fluoroboric acid. This mixture is cooled in an ice bath, and then a solution of NaNO2 is slowly added. The reaction is allowed to proceed in the ice bath for 0.5 hours. The resulting diazonium salt is filtered out and dried. This salt is then added to toluene and the reaction is carried out at 90°C for 1 hour and then refluxed for 2 hours. The reaction solution is washed with a saturated NaHCO3 solution and a saturated saline solution, dried over anhydrous sodium sulfate, and then concentrated and purified through a column to obtain this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a fluorine atom attached at the 1-position and a methyl group attached at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C11H9F), molecular weight (160.19), and its storage condition (2-8°C) .

Scientific Research Applications

Laser-Induced Fluorescence Tracer in Internal Combustion Engines

1-Fluoro-2-methylnaphthalene has potential applications in internal combustion (IC) engines. It can be used as a laser-induced fluorescence (LIF) tracer for imaging mixture formation and temperature distributions. Studies have investigated the conversion and stability of tracers like 1-methylnaphthalene in calibration cells, providing insights into their effective use in engine diagnostics and research (Fendt et al., 2020).

Organometallic Chemistry

In organometallic chemistry, compounds like this compound are used to synthesize various organometallic cations. These compounds have been studied for their reaction mechanisms and potential applications in developing new materials or catalysts (Sutherland et al., 1976).

Proton-Fluorine Spin-Spin Coupling Studies

This compound is used in studies exploring proton-fluorine spin-spin coupling, an important aspect in nuclear magnetic resonance (NMR) spectroscopy. Such studies contribute to a better understanding of molecular structure and dynamics, which is crucial in material science and pharmaceutical research (Adcock & Rizvi, 1973).

Metabolism Studies in Microorganisms

The metabolism of compounds like 1-fluoronaphthalene is studied in microorganisms to understand biodegradation and biotransformation processes. These insights are essential for environmental biotechnology and pollution control (Cerniglia et al., 1984).

Electrophilic Fluorination in Organic Chemistry

This compound derivatives are synthesized through electrophilic fluorination, a critical reaction in organic synthesis. These derivatives have applications in developing new pharmaceuticals, agrochemicals, and materials (Ueno et al., 1996).

Fluorescence Studies for Sensing Applications

Fluorescence characteristics of compounds like 1-methylnaphthalene are studied for potential applications in sensing technologies. Such research contributes to the development of new sensors and diagnostic tools in chemistry and biology (Mei & Wolf, 2004).

Photorearrangement in Synthetic Chemistry

This compound participates in photorearrangement reactions, leading to the synthesis of various naphthalene derivatives. These reactions are vital for creating complex organic molecules, which have numerous applications in drug development and materials science (Ho et al., 2011).

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If the chemical comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .

Properties

IUPAC Name

1-fluoro-2-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPVYRBHXGLGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577453
Record name 1-Fluoro-2-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-99-9
Record name 1-Fluoro-2-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-2-methylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-2-methylnaphthalene
Reactant of Route 3
Reactant of Route 3
1-Fluoro-2-methylnaphthalene
Reactant of Route 4
Reactant of Route 4
1-Fluoro-2-methylnaphthalene
Reactant of Route 5
Reactant of Route 5
1-Fluoro-2-methylnaphthalene
Reactant of Route 6
1-Fluoro-2-methylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.